molecular formula C5H7N3OS B043186 5-Amino-3-methylisothiazole-4-carboxamide CAS No. 41808-40-6

5-Amino-3-methylisothiazole-4-carboxamide

Cat. No. B043186
CAS RN: 41808-40-6
M. Wt: 157.2 g/mol
InChI Key: POWWAPJPGLAMHL-UHFFFAOYSA-N
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Description

5-Amino-3-methylisothiazole-4-carboxamide, also known as AMICA, is an organic compound with a wide range of applications in the scientific community. It has been used in a variety of research studies, ranging from biochemistry and physiology to drug development and laboratory experiments.

Scientific Research Applications

AMPK Activation and Metabolic Regulation

5-Amino-3-methylisothiazole-4-carboxamide: (AICAR) is a well-known activator of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis, regulating processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Researchers have explored AICAR’s potential in treating metabolic disorders, including diabetes and obesity .

Anti-Inflammatory Properties

Studies have demonstrated that AICAR possesses anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and modulating immune responses, it may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Neuroprotection and Neurodegenerative Diseases

AICAR has shown promise in protecting neurons against oxidative stress and promoting neuronal survival. Researchers investigate its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Corneal Fibrosis Inhibition

In a study, AICAR suppressed TGF-β1 (transforming growth factor-beta 1) and extracellular matrix protein accumulation in corneal fibroblasts following alkali injury. This suggests its potential for preventing corneal fibrosis .

Anticancer Activity

Although research is ongoing, AICAR exhibits anticancer properties. It affects cell proliferation, apoptosis, and angiogenesis pathways. Investigations explore its role in various cancer types, including breast, lung, and colon cancers .

Chemical Synthesis and Drug Development

Beyond its biological applications, AICAR serves as an intermediate in chemical synthesis. Its efficient one-step synthesis from commercially available xanthine derivatives makes it valuable for drug development .

properties

IUPAC Name

5-amino-3-methyl-1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWAPJPGLAMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482642
Record name 5-AMINO-3-METHYLISOTHIAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methylisothiazole-4-carboxamide

CAS RN

41808-40-6
Record name 5-AMINO-3-METHYLISOTHIAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1,2-thiazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a chilled solution of sulfuric acid (7.2 volumes, 12.9 equivs) was charged 5-amino-3-methylisothiazole-4-carbonitrile (method 4) (1.0 equiv). The temperature was maintained below 55° C. The reaction mixture was heated to 70° C. and held for 1 hour until TLC showed disappearance of starting material. The mixture was cooled to 60-65° C. before the ammonia (21 volumes) was charged to pH 10. The mixture was cooled to 20° C., aged overnight and filtered. The resulting solid was washed with dilute ammonia (3.6 volumes) and dried at 40° C. to give a pale brown solid (typical yield 80%).1H NMR (300 MHz, DMSO-d6) δ 2.46(s, 3H), 6.28 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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